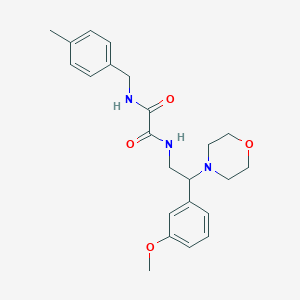
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide, commonly known as MMBO, is a chemical compound that has been widely used in scientific research. MMBO belongs to the class of oxalamide compounds and is known for its unique biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
The compound N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide, due to its complex structure, finds application in the synthesis and structural analysis of various chemical compounds. For example, in the study of mono- and dinuclear Ni(II) complexes, similar compounds with methoxyphenyl and morpholinoethyl groups were synthesized for antimicrobial studies and structural analysis through X-ray crystallography, spectroscopy, and thermal properties investigation (Chai et al., 2017).
Chemical Reactions and Biological Activity
Compounds with structural similarities to this compound are used in various chemical reactions, leading to the synthesis of new chemical entities. For instance, reactions involving 4-(2-chloroethyl)morpholine hydrochloride resulted in new derivatives with potential application in medicinal chemistry, as indicated by Singh et al. (2000), which involved complexation with palladium(II) and mercury(II) (Singh et al., 2000).
Novel Compound Synthesis
The synthesis of new heterocyclic compounds based on structures similar to this compound has been explored, showing the versatility of such compounds in creating diverse chemical entities with potential biological activities (Tlekhusezh et al., 1996).
Antimicrobial and DNA Interaction Studies
Research into organotin(IV) complexes with ligands that share functional groups with this compound has shown antimicrobial activity and the ability to interact with DNA. These findings suggest applications in the development of new antimicrobial agents and the study of DNA interactions for therapeutic purposes (Prasad et al., 2010).
Pharmacological Potential
Compounds structurally related to this compound have been evaluated for their pharmacological potential, including as gastrokinetic agents, demonstrating significant activity in enhancing gastric emptying. This highlights the potential of such compounds in treating gastrointestinal disorders (Kato et al., 1992).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets in a way that alters the function of the target, leading to the observed biological activities .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been shown to have a wide range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Properties
IUPAC Name |
N'-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-17-6-8-18(9-7-17)15-24-22(27)23(28)25-16-21(26-10-12-30-13-11-26)19-4-3-5-20(14-19)29-2/h3-9,14,21H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPAFVXJPDYRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2511599.png)

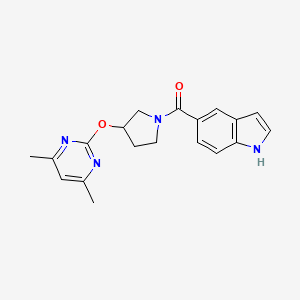
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2511602.png)

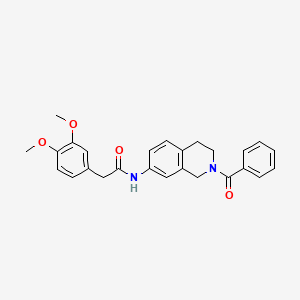
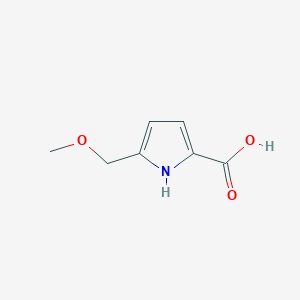
![(1S,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0^{1,11}.0^{2,7}]pentadeca-9,11-dien-13-one](/img/structure/B2511615.png)
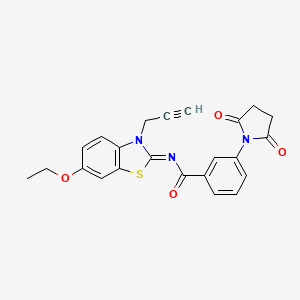
![1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2511617.png)


![N-(3,4-dimethoxyphenethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2511621.png)
![N-(4-butylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2511622.png)
